molecular formula C17H17NO3 B8701659 Phenylalanine,N-acetyl--phenyl- CAS No. 149597-86-4

Phenylalanine,N-acetyl--phenyl-

Cat. No. B8701659
M. Wt: 283.32 g/mol
InChI Key: KRFUEXGPDYTGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427688B2

Procedure details

A solution (21 mL) of 2-acetylamino-3,3-diphenylpropanoic acid (2.83 g, 10 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and the reaction mixture was cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (2.65 g).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])(=O)C.[ClH:22]>>[ClH:22].[NH2:4][CH:5]([CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
solid precipitation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07427688B2

Procedure details

A solution (21 mL) of 2-acetylamino-3,3-diphenylpropanoic acid (2.83 g, 10 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and the reaction mixture was cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (2.65 g).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][CH:5]([CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7])(=O)C.[ClH:22]>>[ClH:22].[NH2:4][CH:5]([CH:9]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
solid precipitation
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.